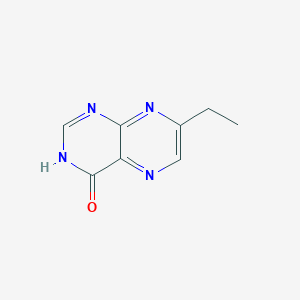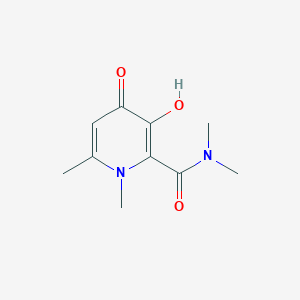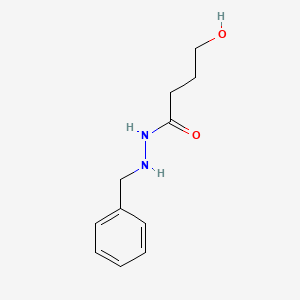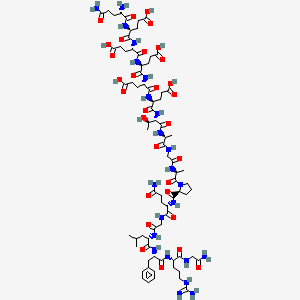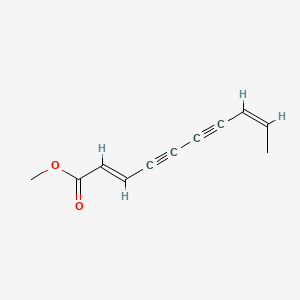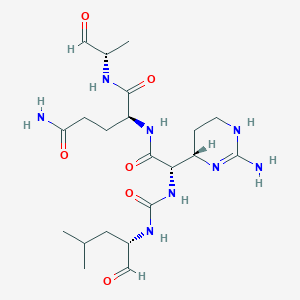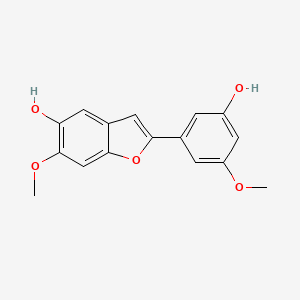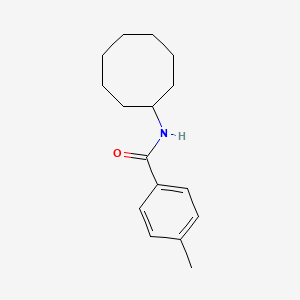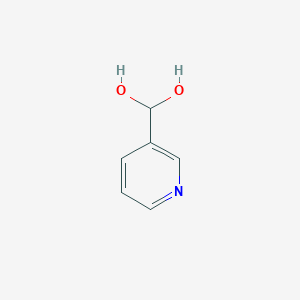![molecular formula C10H16N4O2 B13809925 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol CAS No. 526184-84-9](/img/structure/B13809925.png)
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere, using solvents like dichloromethane or ethanol, and require catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
- 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(ethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(dimethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
Comparison:
- Structural Differences: Variations in the amino group (methyl, ethyl, dimethyl) lead to differences in chemical reactivity and biological activity.
- Uniqueness: The specific arrangement of functional groups in this compound provides unique properties, such as specific binding affinities and reactivity profiles.
Properties
CAS No. |
526184-84-9 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[5-amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H16N4O2/c1-12-10-6(11)2-3-9(13-10)14-4-7(15)8(16)5-14/h2-3,7-8,15-16H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
GMKNWCXIOWDBFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)N2CC(C(C2)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
